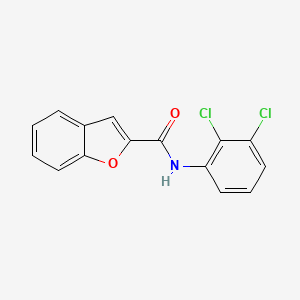

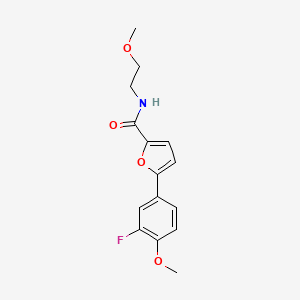

![molecular formula C13H19N3O3 B5644940 1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B5644940.png)

1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of cyclopentanedicarboxylic amino acids and related structures involves complex organic reactions, including aldol-based carbon-carbon bond-forming reactions and cyclocondensation. Notable methods include the enantioselective synthesis of cyclopentanedicarboxylic amino acid analogues through sequential aldol additions and intramolecular silylative aldolization, utilizing key starting materials such as silyloxypyrrole and L-glyceraldehyde (Battistini et al., 2004). Other approaches involve the cyclocondensation reactions of 5-aminopyrazoles with pyruvic acids and aldehydes, leading to the formation of pyrazolopyridines and related compounds under specific conditions (Chebanov et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as those derived from cyclopentanedicarboxylic acid, is characterized using techniques like X-ray crystallography, NMR, and elemental analysis. These structures often exhibit specific geometric isomerism and can form zwitterionic states in solid phases. The detailed structural analysis provides insights into the compound's conformation and potential reactivity patterns (Curry et al., 1993).

Chemical Reactions and Properties

Cyclopentanedicarboxylic amino acids and their analogues participate in a variety of chemical reactions, including cyclocondensation and multi-component condensation reactions, which are pivotal for synthesizing complex organic molecules. These reactions are facilitated by conditions such as the presence of ionic liquids, specific catalysts, or by employing novel synthetic routes that involve isocyanides and aromatic aldehydes in ethanol for the synthesis of imidazo[1,2-a]pyridine derivatives (Marandi, 2018).

Physical Properties Analysis

The physical properties of cyclopentanedicarboxylic amino acids and related compounds, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments. These properties are closely related to the compound's molecular structure, influencing its application in various fields.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards different reagents, and stability under various conditions, are crucial for the application and synthesis of cyclopentanedicarboxylic amino acids. For instance, cyclopentane-1,3-diones, which exhibit pKa values similar to carboxylic acids, demonstrate the potential of cyclopentanedicarboxylic acid derivatives as isosteres for carboxylic acids in drug design, offering a versatile structure for further modifications (Ballatore et al., 2011).

Eigenschaften

IUPAC Name |

1-[(1-propan-2-ylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-9(2)16-8-10(7-14-16)11(17)15-13(12(18)19)5-3-4-6-13/h7-9H,3-6H2,1-2H3,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOFRDWGJYFHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=O)NC2(CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

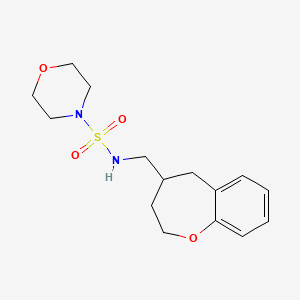

![4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5644860.png)

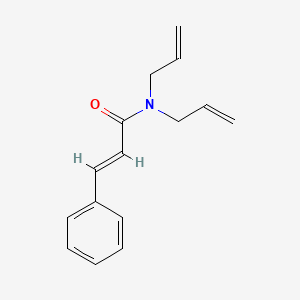

![1-(2-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5644874.png)

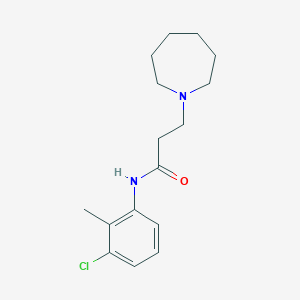

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5644882.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5644884.png)

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644912.png)

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5644915.png)

![6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine](/img/structure/B5644925.png)

![9-[2-furyl(oxo)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644938.png)

![methyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5644943.png)